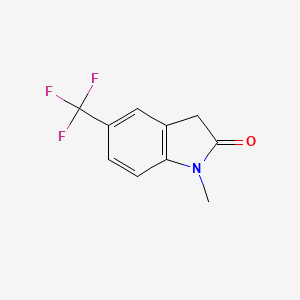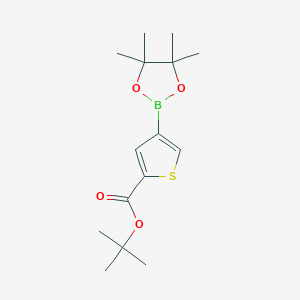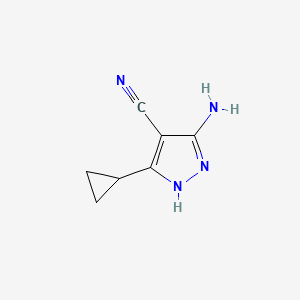![molecular formula C29H34N2O6 B13647351 2-({6-[(tert-butoxy)carbonyl]-6-azaspiro[2.5]octan-1-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)aceticacid](/img/structure/B13647351.png)
2-({6-[(tert-butoxy)carbonyl]-6-azaspiro[2.5]octan-1-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)aceticacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-({6-[(tert-butoxy)carbonyl]-6-azaspiro[2.5]octan-1-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)acetic acid is a complex organic compound that belongs to the class of amino acid derivatives. This compound is characterized by its unique spirocyclic structure and the presence of both tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) protecting groups. These protecting groups are commonly used in peptide synthesis to protect amino acids from undesired reactions during the synthesis process.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-({6-[(tert-butoxy)carbonyl]-6-azaspiro[2.5]octan-1-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)acetic acid typically involves multiple steps. The starting materials are often commercially available amino acids, which are then modified through a series of reactions to introduce the spirocyclic structure and the protecting groups. Common synthetic routes include:
Formation of the Spirocyclic Structure: This step involves the cyclization of a linear precursor to form the spirocyclic core. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.
Introduction of Protecting Groups: The Boc and Fmoc protecting groups are introduced through standard carbamate formation reactions. This involves reacting the amino acid derivative with tert-butyl chloroformate (for Boc) and fluorenylmethyloxycarbonyl chloride (for Fmoc) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) are common in industrial settings.
化学反应分析
Types of Reactions
2-({6-[(tert-butoxy)carbonyl]-6-azaspiro[2.5]octan-1-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)acetic acid undergoes various chemical reactions, including:
Deprotection Reactions: The Boc and Fmoc groups can be removed under acidic and basic conditions, respectively. Boc deprotection is typically achieved using trifluoroacetic acid (TFA), while Fmoc deprotection is done using piperidine.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the protecting groups or other substituents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to modify its functional groups.
Common Reagents and Conditions
Deprotection: TFA for Boc removal, piperidine for Fmoc removal.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection reactions yield the free amino acid derivative, while substitution reactions yield various substituted derivatives.
科学研究应用
2-({6-[(tert-butoxy)carbonyl]-6-azaspiro[2.5]octan-1-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)acetic acid has several scientific research applications:
Peptide Synthesis: The compound is used as a building block in the synthesis of peptides and proteins. The protecting groups help in the stepwise assembly of peptides by preventing undesired side reactions.
Drug Development: The compound’s unique structure makes it a valuable intermediate in the synthesis of pharmaceutical compounds. It can be used to develop new drugs with improved efficacy and safety profiles.
Biological Studies: The compound is used in studies to understand the structure-activity relationships of amino acid derivatives and their biological functions.
Industrial Applications: The compound is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-({6-[(tert-butoxy)carbonyl]-6-azaspiro[2.5]octan-1-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)acetic acid depends on its specific application. In peptide synthesis, the protecting groups prevent undesired reactions, allowing for the selective formation of peptide bonds. In drug development, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The spirocyclic structure may also contribute to the compound’s stability and bioavailability.
相似化合物的比较
Similar Compounds
Fmoc-Glu(OtBu)-OH: A similar compound with a glutamic acid core and Fmoc and Boc protecting groups.
Fmoc-Lys(Boc)-OH: A lysine derivative with Fmoc and Boc protecting groups.
Boc-Asp(OBzl)-OH: An aspartic acid derivative with Boc and benzyl protecting groups.
Uniqueness
2-({6-[(tert-butoxy)
属性
分子式 |
C29H34N2O6 |
|---|---|
分子量 |
506.6 g/mol |
IUPAC 名称 |
2-[9H-fluoren-9-ylmethoxycarbonyl-[6-[(2-methylpropan-2-yl)oxycarbonyl]-6-azaspiro[2.5]octan-2-yl]amino]acetic acid |
InChI |
InChI=1S/C29H34N2O6/c1-28(2,3)37-26(34)30-14-12-29(13-15-30)16-24(29)31(17-25(32)33)27(35)36-18-23-21-10-6-4-8-19(21)20-9-5-7-11-22(20)23/h4-11,23-24H,12-18H2,1-3H3,(H,32,33) |
InChI 键 |
HCTLFAJVZXMSNI-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC2N(CC(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl N-[(1S,2R)-2-amino-4,4-difluorocyclopentyl]carbamate](/img/structure/B13647269.png)



![5-fluoro-2,2-dimethyl-4-(phenylmethoxymethyl)-6,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-6-ol](/img/structure/B13647281.png)

![Methyl 1-((2'-(methoxycarbonyl)-[1,1'-biphenyl]-4-yl)methyl)-4-methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B13647317.png)
![2-[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetic acid](/img/structure/B13647318.png)

![4-[4-(3-chlorophenyl)phenyl]benzaldehyde](/img/structure/B13647338.png)


![(9H-fluoren-9-yl)methyl N-[(2S)-1-hydroxy-5-{N'-[(2,2,5,7,8-pentamethyl-3,4-dihydro-2H-1-benzopyran-6-yl)sulfonyl]carbamimidamido}pentan-2-yl]carbamate](/img/structure/B13647353.png)

